molecular formula C20H20BrN5OS B12150179 N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12150179
M. Wt: 458.4 g/mol
InChI Key: JBQBNUPAPFACII-UUYOSTAYSA-N
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Description

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a sulfanylacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves a multi-step process. The initial step often includes the formation of the bromophenylmethylideneamine intermediate through a condensation reaction between 2-bromobenzaldehyde and an appropriate amine. This intermediate is then reacted with a triazole derivative under specific conditions to form the final product. Common reaction conditions include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar phenyl structure but different functional groups.

    2-Aminoethyl methacrylate hydrochloride: A methacrylic monomer used in polymer synthesis with a different core structure.

    Cresol: An aromatic organic compound with a simpler structure but similar aromatic properties.

Uniqueness

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide stands out due to its combination of a bromophenyl group, a triazole ring, and a sulfanylacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

N-[(Z)-(2-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN5OS/c1-3-26-19(15-10-8-14(2)9-11-15)24-25-20(26)28-13-18(27)23-22-12-16-6-4-5-7-17(16)21/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12-

InChI Key

JBQBNUPAPFACII-UUYOSTAYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2Br)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2Br)C3=CC=C(C=C3)C

Origin of Product

United States

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